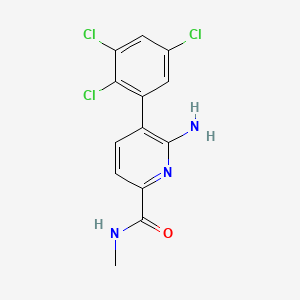

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide

Vue d'ensemble

Description

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a chemical compound known for its significant biological activity. It is also referred to as PF-01247324 and is recognized for its role as a selective and potent NaV1.8 channel blocker, which exhibits analgesic efficacy in rodent behavioral models of pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide involves several steps. One common method includes the reaction of 2,3,5-trichlorobenzonitrile with 2-amino-6-methylpyridine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Therapeutic Applications

Pain Management

The most significant application of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is in the treatment of various pain conditions:

- Acute Pain : Effective in managing short-term pain following surgical procedures.

- Chronic Pain : Shows promise in treating long-term pain conditions such as arthritis and fibromyalgia.

- Neuropathic Pain : Particularly beneficial for conditions like diabetic neuropathy and post-surgical pain due to its mechanism of action on Na V1.8 channels .

Other Potential Applications

Beyond pain management, this compound may have implications in treating several other disorders:

- Neurodegenerative Disorders : Its ability to modulate sodium channels suggests potential benefits in conditions like multiple sclerosis and Alzheimer's disease.

- Gastrointestinal Disorders : Research indicates possible applications in managing irritable bowel syndrome and inflammatory bowel diseases due to its effects on visceral nociceptors .

- Cancer Pain Management : It may also be relevant in alleviating pain associated with cancer, enhancing the quality of life for patients undergoing treatment .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate good gastrointestinal absorption and metabolic stability. It is characterized by a favorable side effect profile due to its selectivity for Na V1.8 channels, making it a promising candidate for further development as a therapeutic agent .

Mécanisme D'action

The compound exerts its effects by blocking the NaV1.8 sodium channel, which is involved in the transmission of pain signals in neurons. By inhibiting this channel, the compound reduces the excitability of sensory neurons, thereby providing analgesic effects. This mechanism is particularly relevant in the context of inflammatory and neuropathic pain models .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide

- N-Methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide

- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is unique due to its high selectivity and potency as a NaV1.8 channel blocker. This specificity makes it a valuable compound for research and potential therapeutic applications, particularly in pain management .

Activité Biologique

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a compound of significant interest in pharmacology and biochemistry due to its various biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 330.58 g/mol

The compound features a picolinamide backbone, which is known for its diverse biological activities.

1. Sodium Channel Modulation

One of the most notable biological activities of this compound is its role as a modulator of sodium channels. Specifically, it has been identified as a selective modulator of the Na V1.8 sodium channel, which is primarily expressed in nociceptive neurons responsible for pain transmission. The compound demonstrates a higher affinity for Na V1.8 compared to tetrodotoxin-sensitive sodium channels (TTX-S), making it a potential candidate for pain management therapies .

2. Therapeutic Applications

Research indicates that this compound could be beneficial in treating various pain-related conditions, including:

- Chronic Pain

- Neuropathic Pain

- Inflammatory Pain

- Visceral Pain

The selective modulation of Na V1.8 suggests that the compound may offer therapeutic advantages with fewer side effects compared to non-selective sodium channel blockers .

3. Fungicidal Activity

In addition to its analgesic properties, this compound has been explored for its fungicidal activity. Picolinamide derivatives have shown efficacy against various fungal pathogens, indicating potential applications in agriculture and medicine .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Sodium Channel Modulation | Selective Na V1.8 modulation | |

| Pain Management | Chronic and neuropathic pain | |

| Fungicidal Activity | Inhibition of fungal growth |

Experimental Studies

A study published in 2016 evaluated the synthesis and biological activity of various picolinamide derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects on Na V1.8 channels with an IC50 value indicating potent activity against pain pathways .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions between the compound and its target sodium channels. These studies suggest that the compound fits well within the binding pocket of Na V1.8, supporting its potential as a therapeutic agent for pain relief .

Propriétés

IUPAC Name |

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470208 | |

| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875051-72-2 | |

| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.